Lipophilicity Enhancement by 5-Trifluoromethoxy
The 5-trifluoromethoxy (-OCF3) substituent in the target compound confers significantly higher lipophilicity compared to the 3-bromoindazole core without this group. This difference is quantified by the calculated LogP value .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.224 |
| Comparator Or Baseline | 3-Bromo-1H-indazole (CAS 40598-94-5); LogP = 2.325 |
| Quantified Difference | Δ LogP ≈ +0.90 (38.6% increase in LogP units) |
| Conditions | In silico calculation; comparative data from Chemsrc and Molbase . |
Why This Matters
Higher LogP indicates greater lipophilicity, a critical parameter for optimizing the membrane permeability and bioavailability of drug candidates synthesized from this building block.
